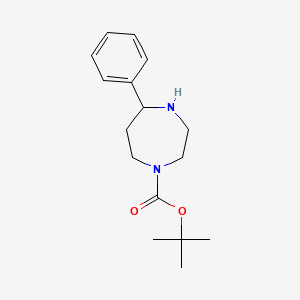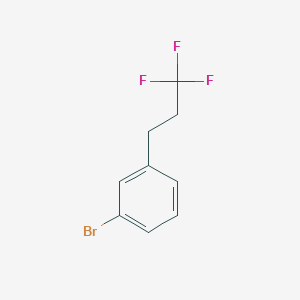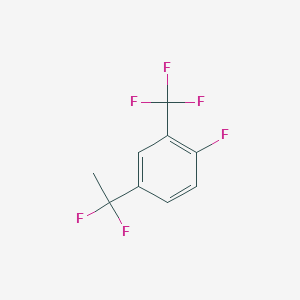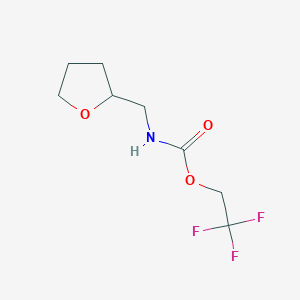
2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate
Overview
Description
2,2,2-Trifluoroethyl N-(oxolan-2-ylmethyl)carbamate (TFEC) is an organofluorine compound that has been widely studied due to its unique physical and chemical properties. It has been used in various fields including organic synthesis, pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Fluoroalkylation in Aqueous Media
Recent advancements in fluoroalkylation reactions, particularly in aqueous media, highlight the importance of 2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate and similar compounds. These reactions have become pivotal for incorporating fluorinated groups into pharmaceuticals, agrochemicals, and functional materials, due to their unique impact on the properties of molecules. Notably, the development of environmentally friendly fluoroalkylation methods using water as a solvent or reactant has marked a significant step towards green chemistry. This approach includes various fluoroalkylation techniques such as trifluoroethylation and perfluoroalkylation, under conditions that are benign to the environment (Song et al., 2018).
Non-phosgene Synthesis of N-substituted Carbamates
The synthesis of N-substituted carbamates, including 2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate, through non-phosgene routes, has been a focus of research aimed at creating safer and more sustainable chemical processes. By employing carbonyl reagents such as CO, dimethyl carbonate, CO2, and alkyl carbamates, researchers have developed methods that avoid the use of phosgene, a highly toxic compound. These innovations not only enhance safety but also contribute to the green chemistry movement by utilizing CO2, offering a novel approach for its chemical recycling (Shang Jianpen, 2014).
Mechanisms of Carbamate Toxicity and Degradation
Understanding the toxicological effects and degradation pathways of carbamates, including 2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate, is crucial for assessing their environmental impact and developing remediation strategies. Research has shed light on the metabolic pathways, revealing the transformation of carbamates into less toxic compounds through microbial action or enzymatic processes. This knowledge is essential for evaluating the safety of carbamates and for the bioremediation of contaminated environments (Risher et al., 1987; Fiserova-Bergerova, 1977).
Impact on Aquatic Ecosystems
The presence of carbamate pesticides in freshwater ecosystems has prompted investigations into their effects on non-target organisms, such as fish. Studies have highlighted the potential risks associated with the indiscriminate use of carbamates, underscoring the need for controlled application and thorough environmental monitoring to mitigate adverse impacts on aquatic life (Nwigwe, 2007).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO3/c9-8(10,11)5-15-7(13)12-4-6-2-1-3-14-6/h6H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQZHVIQWBZFCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride](/img/structure/B1439486.png)
![Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1439487.png)

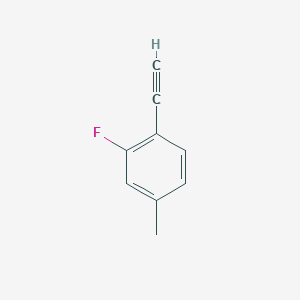

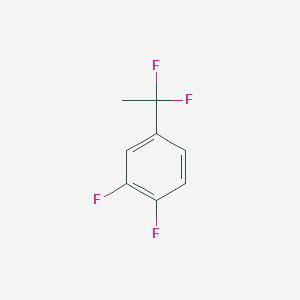
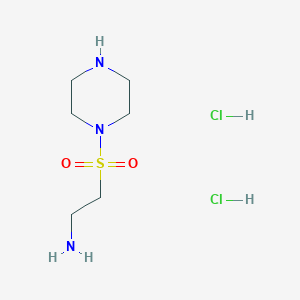
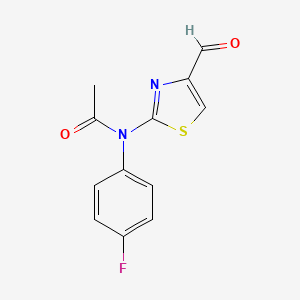
![N-(4-formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1439497.png)
